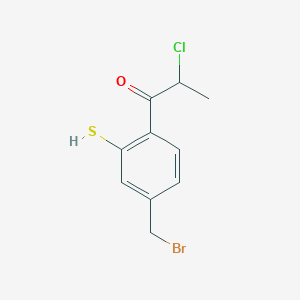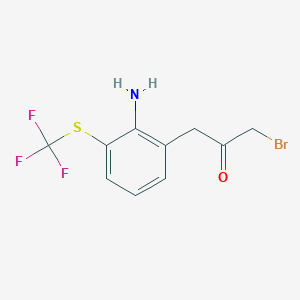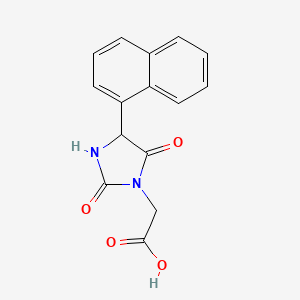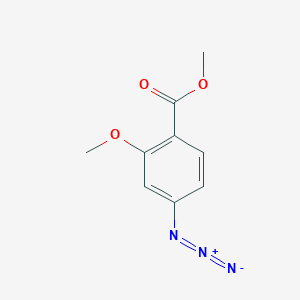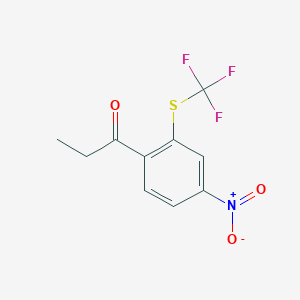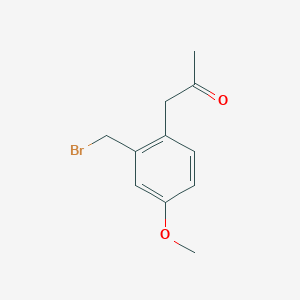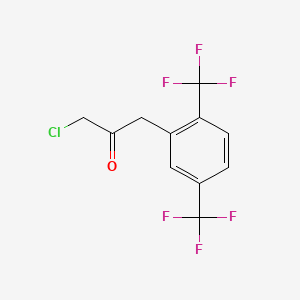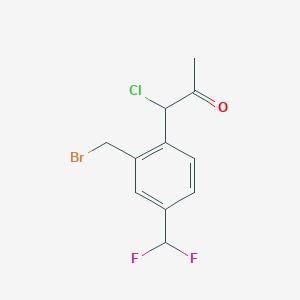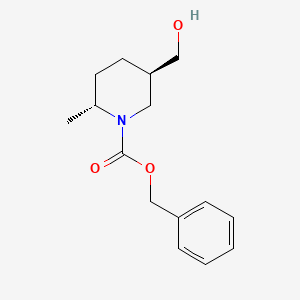
(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a piperidine ring substituted with a benzyl group, a hydroxymethyl group, and a carboxylate ester, making it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-methylpiperidine and benzyl chloroformate.
Protection and Functionalization: The hydroxyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base like sodium hydroxide.
Esterification: The carboxylate ester is formed by reacting the hydroxymethylated piperidine with benzyl chloroformate under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: (2R,5R)-5-(Carboxymethyl)-2-methylpiperidine-1-carboxylate.
Reduction: (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-ol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology
The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds, which are crucial in biological studies and drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules, including those with anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific mechanical or chemical properties.
Mécanisme D'action
The mechanism of action of (2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R,5R)-5-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)cyclohexan-1-ol: This compound shares the hydroxymethyl group but differs in the ring structure and additional functional groups.
tert-Butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Similar in having a hydroxymethyl group and a carboxylate ester but differs in the bicyclic structure and additional substituents.
Uniqueness
(2R,5R)-Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and chiral centers, making it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields such as medicinal chemistry and material science highlight its significance.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3/t12-,14-/m1/s1 |
Clé InChI |
NRBMSSRNBMTDSV-TZMCWYRMSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)CO |
SMILES canonique |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


